2-Chloro-5-fluoro-3-methoxyquinoline
Description
2-Chloro-5-fluoro-3-methoxyquinoline is a halogenated and methoxylated quinoline derivative. Quinoline derivatives are widely studied for their pharmaceutical and agrochemical applications, with substituent positions critically influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H7ClFNO |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-6-7(12)3-2-4-8(6)13-10(9)11/h2-5H,1H3 |
InChI Key |
BNNTUCMUZFIBOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C=CC=C(C2=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methoxyquinoline typically involves the following steps:
Nitration: The starting material, 2-chloro-3-methoxyquinoline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination using reagents like tetrafluoroboric acid.
Industrial Production Methods: Industrial production of 2-Chloro-5-fluoro-3-methoxyquinoline may involve large-scale nitration, reduction, and fluorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-amino-5-fluoro-3-methoxyquinoline or 2-chloro-5-fluoro-3-hydroxyquinoline can be formed.
Oxidation Products: Quinone derivatives with enhanced electron-withdrawing properties.
Reduction Products: Hydrogenated quinoline derivatives with potential biological activities.
Scientific Research Applications
2-Chloro-5-fluoro-3-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key parameters of structurally related quinoline derivatives, derived from the provided evidence:
*Calculated based on molecular formula.
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing vs. Electron-Donating Groups: The presence of Cl (electron-withdrawing) at C2 and OMe (electron-donating) at C3 in the target compound may create a dipole moment distinct from analogs like 2-chloro-8-fluoro-5-methoxyquinoline (OMe at C5). This could influence solubility and intermolecular interactions.
Synthetic Efficiency: The 91% yield for 2-chloro-3-methoxymethylquinoline highlights the efficiency of sodium methoxide-mediated substitution reactions. In contrast, 8-fluoro-5-methoxy-2-methylquinoline’s 62% yield suggests challenges in regioselective fluorination or methylation.
Commercial Availability: 2-Chloro-8-fluoro-5-methoxyquinoline is commercially available at $336.00/50 mg, reflecting demand for fluorinated quinolines in drug discovery. The absence of the target compound in commercial catalogs underscores its novelty.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
